

# Paxillin antibody validation for specific application

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## Compound of Interest

Compound Name: Paxillin

Cat. No.: B1203293

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## Paxillin Antibody Technical Support Center

Welcome to the **Paxillin** Antibody Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of **paxillin** antibodies in various applications.

## Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **paxillin** in a Western Blot?

The expected molecular weight of **paxillin** is approximately 68 kDa.<sup>[1]</sup>

Q2: What are the key signaling pathways involving **paxillin**?

**Paxillin** is a crucial scaffold protein in focal adhesions, playing a significant role in integrin signaling.<sup>[2][3]</sup> It is involved in pathways that regulate cell adhesion, migration, and cytoskeletal organization.<sup>[4]</sup> Key pathways include the Focal Adhesion Kinase (FAK), MAPK, and PI3K/Akt signaling pathways.<sup>[2][4][5]</sup> Upon integrin engagement with the extracellular matrix (ECM), **paxillin** gets phosphorylated, creating docking sites for various signaling molecules like FAK, Src, and Crk.<sup>[5][6][7]</sup>

Q3: Which applications are **paxillin** antibodies typically validated for?

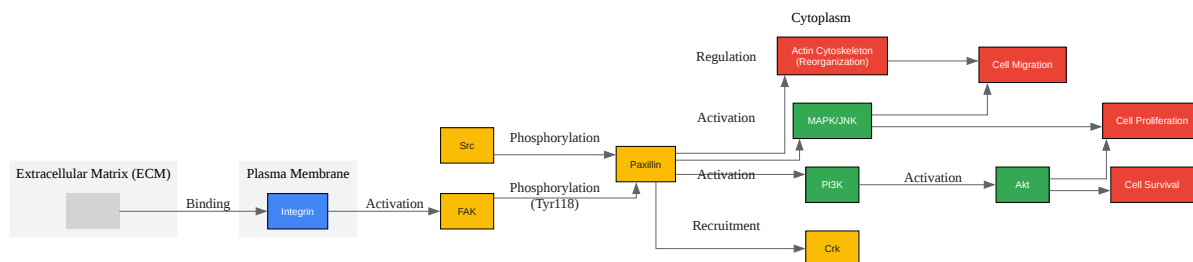
**Paxillin** antibodies are validated for a range of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunohistochemistry (IHC).[1][8]

Q4: What species are **paxillin** antibodies commonly reactive with?

**Paxillin** antibodies are available for use in various species, including Human, Mouse, Rat, Monkey, Bovine, and Pig.[6][8]

## Paxillin Signaling Pathway

The following diagram illustrates the central role of **paxillin** in integrin-mediated signal transduction.



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Caption: **Paxillin's** role in integrin-mediated signaling pathways.

## Application-Specific Troubleshooting Guides

## Western Blotting (WB)

### Quantitative Data Summary for Western Blotting

Antibody Product	Recommended Dilution	Expected Band Size
Cell Signaling Technology #2542	1:1000	~68 kDa
Abcam [Y113] (ab32084)	Varies by application	68 kDa[1]
Novus Biologicals [NBP2-57097]	1:250 - 1:500[9]	Not Specified
Thermo Fisher Scientific (PA5-34910)	1:500 - 1:20,000[10]	Not Specified
Proteintech (10029-1-Ig)	1:500	Not Specified

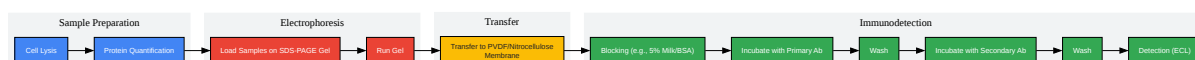
### Troubleshooting Guide for Western Blotting

Issue	Possible Cause	Recommended Solution
No Signal or Weak Signal	Insufficient antibody concentration.	Optimize the primary antibody dilution. Start with the recommended dilution and perform a titration. <a href="#">[11]</a> <a href="#">[12]</a>
Poor protein transfer.	Ensure complete transfer from gel to membrane. Check transfer buffer composition and transfer time/voltage. <a href="#">[11]</a> <a href="#">[13]</a>	
Inactive secondary antibody.	Use a fresh, compatible secondary antibody at the correct dilution. <a href="#">[11]</a> <a href="#">[14]</a>	
High Background	Antibody concentration too high.	Reduce the concentration of the primary or secondary antibody. <a href="#">[11]</a> <a href="#">[13]</a>
Insufficient blocking.	Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). <a href="#">[11]</a>	
Inadequate washing.	Increase the number and duration of wash steps. <a href="#">[13]</a>	
Multiple Bands	Non-specific antibody binding.	Optimize antibody dilution. Ensure the blocking step is sufficient. <a href="#">[12]</a>
Protein degradation.	Prepare fresh lysate and add protease inhibitors. <a href="#">[12]</a>	
Splice variants or post-translational modifications.	Consult literature for known isoforms or modifications of paxillin. <a href="#">[12]</a>	
Blurry Bands	High voltage during electrophoresis.	Run the gel at a lower voltage for a longer duration. <a href="#">[12]</a>

Incorrect running buffer concentration.

Prepare fresh running buffer with the correct composition.  
[\[12\]](#)

## Experimental Workflow for Western Blotting



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Caption: A typical workflow for Western Blotting analysis.

## Immunoprecipitation (IP)

### Quantitative Data Summary for Immunoprecipitation

Antibody Product	Recommended Dilution/Amount
Abcam [Y113] (ab32084)	1/20 dilution (0.7µg) <a href="#">[1]</a>
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:500 <a href="#">[10]</a>

### Troubleshooting Guide for Immunoprecipitation

Issue	Possible Cause	Recommended Solution
No or Low Yield of Target Protein	Insufficient antibody.	Increase the amount of primary antibody used for immunoprecipitation. <a href="#">[15]</a>
Inefficient antibody-bead binding.	Ensure proper bead preparation and incubation times. Use Protein A/G beads compatible with your antibody isotype. <a href="#">[15]</a>	
Protein not present in lysate.	Confirm protein expression in the input lysate by Western Blot.	
High Background/Non-specific Binding	Insufficient washing.	Increase the number of wash steps after antibody incubation. Use a more stringent wash buffer. <a href="#">[15]</a>
Non-specific binding to beads.	Pre-clear the lysate by incubating with beads before adding the primary antibody.	
Antibody concentration too high.	Reduce the amount of primary antibody.	

### Experimental Protocol for Immunoprecipitation

- Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
- Immunoprecipitation:
  - Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.

- Add the primary **paxillin** antibody (e.g., 2-10 µg) to the pre-cleared lysate.[15]
- Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[15]
- Capture Immune Complex:
  - Add fresh Protein A/G beads to the antibody-lysate mixture.
  - Incubate for 1-4 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation.
  - Remove the supernatant and wash the beads 3-5 times with cold IP lysis buffer.[15]
- Elution:
  - Resuspend the beads in 1X SDS-PAGE sample buffer.
  - Boil the samples for 5-10 minutes to elute the protein.
- Analysis: Analyze the eluted proteins by Western Blotting.

## Immunofluorescence (IF) / Immunocytochemistry (ICC)

### Quantitative Data Summary for Immunofluorescence

Antibody Product	Recommended Dilution
Abcam [Y113] (ab32084)	1:50[1]
Novus Biologicals [NBP2-57097]	0.25-2 ug/ml[9]
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:1,000[10]
Proteintech (10029-1-Ig)	1:50 - 1:200[16]

### Troubleshooting Guide for Immunofluorescence

Issue	Possible Cause	Recommended Solution
No or Weak Staining	Inadequate fixation or permeabilization.	Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.2% Triton X-100) protocols. <a href="#">[1]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Primary antibody concentration too low.	Increase the concentration of the primary antibody or the incubation time. <a href="#">[17]</a> <a href="#">[19]</a> <a href="#">[20]</a>	
Incompatible primary and secondary antibodies.	Ensure the secondary antibody is raised against the host species of the primary antibody. <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[20]</a>	
High Background	Non-specific secondary antibody binding.	Run a control without the primary antibody. Increase blocking incubation time or change the blocking agent. <a href="#">[19]</a> <a href="#">[20]</a>
Autofluorescence.	Use an appropriate mounting medium with an anti-fade agent. Check for autofluorescence in unstained samples. <a href="#">[18]</a> <a href="#">[21]</a>	
Antibody concentration too high.	Reduce the concentration of the primary and/or secondary antibody. <a href="#">[20]</a>	

## Immunohistochemistry (IHC)

### Quantitative Data Summary for Immunohistochemistry



Antibody Product	Recommended Dilution	Antigen Retrieval
Abcam [Y113] (ab32084)	1:1200[1]	Heat mediated with Citrate buffer (pH 6.0)[1]
Proteintech (10029-1-Ig)	1:50 - 1:200[16]	Heat mediated with Tris-EDTA buffer (pH 9.0)[16]
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:1,000[10]	Not Specified

### Troubleshooting Guide for Immunohistochemistry

Issue	Possible Cause	Recommended Solution
No or Weak Staining	Inadequate antigen retrieval.	Optimize the antigen retrieval method (heat-induced or enzymatic). Try different buffers and incubation times. [22][23]
Over-fixation of tissue.	Reduce the fixation time or use a lower concentration of fixative.	
Primary antibody cannot access the epitope.	Ensure proper permeabilization if the target is intracellular.	
High Background	Non-specific binding of antibodies.	Increase the blocking step duration or use serum from the same species as the secondary antibody.[24]
Endogenous enzyme activity (for enzymatic detection).	Block endogenous peroxidase or phosphatase activity before primary antibody incubation. [23]	
Cross-reactivity of secondary antibody.	Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[23]	
Tissue Detachment	Overly aggressive antigen retrieval.	Use a gentler antigen retrieval method or reduce the incubation time. Use coated slides.[22]

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